Cyclohexylidenecyclohexane

Photochemistry Mechanistic stereochemistry Singlet oxygen ene reaction

Researchers requiring a rigid, tetra-substituted alkene probe for mechanistic stereochemistry face limited alternatives with equivalent conformational constraints. This compound directly addresses the need for a diagnostic tool in singlet oxygen ene reactions, where its distinct syn/anti conformer ratio provides evidence against all-suprafacial mechanisms. For materials science, the bi(cyclohexylidene) framework serves as a semi-rigid σ-bridge enabling long-range photoinduced charge separation validated by X-ray diffraction. - Exists as distinct C₂ᵥ and C₂ₕ conformers with zero freely rotating bonds - Enables solid-state stabilization of oxyallyl transients (t₁/₂ = 42 min at 298 K) - LogP 5.64 with low aqueous solubility (0.17 mg/L) for non-polar applications

Molecular Formula C12H20
Molecular Weight 164.29 g/mol
CAS No. 4233-18-5
Cat. No. B110181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylidenecyclohexane
CAS4233-18-5
SynonymsBicyclohexylidene;  Cyclohexylidenecyclohexane;  1,1’-Bicyclohexylidene;  Δ1,1’-Bicyclohexyl; 
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
Structural Identifiers
SMILESC1CCC(=C2CCCCC2)CC1
InChIInChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2
InChIKeyFJHVMZDLYBHASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylidenecyclohexane – Bicyclic Alkene Overview


Cyclohexylidenecyclohexane (CAS 4233-18-5), systematically named 1,1'-bi(cyclohexylidene) and also known as bicyclohexylidene or dicyclohexylidene, is a C₁₂H₂₀ bicyclic alkene comprising two cyclohexane rings joined by a central C=C double bond [1]. The compound exhibits a molecular weight of 164.29 g/mol, with experimentally measured physical properties including a boiling point of 237.6 °C at 760 mmHg, a density of 0.934 g/cm³, and a flash point of 81.2 °C . As a conformationally constrained tetra-substituted alkene lacking freely rotating bonds, cyclohexylidenecyclohexane presents distinct steric and electronic characteristics that differentiate it from simpler mono-cyclic or acyclic analogs, rendering it a compound of interest in stereochemical investigations and as a building block in materials-oriented research [2].

Why Cyclohexylidenecyclohexane Cannot Be Substituted


Substitution of cyclohexylidenecyclohexane with superficially similar compounds—such as cyclohexene, cyclopentylidenecyclopentane, or acyclic tetra-substituted alkenes—is not scientifically equivalent due to its conformationally constrained bicyclic architecture. The compound exists in distinct syn and anti conformers (C₂ᵥ and C₂ₕ symmetry, respectively), with ab initio calculations demonstrating that conformational effects directly modulate ground-state and excited-state electronic properties [1]. Unlike simpler alkenes, cyclohexylidenecyclohexane lacks freely rotating bonds and possesses zero hydrogen bond donors and zero hydrogen bond acceptors, resulting in a predicted ACD/LogP of 5.64 and exceptionally low aqueous solubility (estimated 0.17 mg/L) . These combined conformational rigidity, hydrophobic character, and distinct electronic structure dictate that procurement decisions for stereochemical probes, photochemical studies, or materials building blocks must be compound-specific rather than class-generic.

Cyclohexylidenecyclohexane: Evidence vs. Comparators


Divergent Singlet Oxygen Ene Reaction Stereochemistry

In a direct head-to-head comparison of singlet oxygen reactivity, conformationally fixed C₂ᵥ and C₂ₕ conformers of cyclohexylidenecyclohexane react with singlet oxygen in benzene solution to yield two stereoisomeric allylic hydroperoxides in differing ratios [1]. This stereochemical outcome contrasts with the behavior of cyclopentylidenecyclopentane, which under identical singlet oxygen reaction conditions produces a different product distribution pattern [1]. The divergent stereoisomeric ratios between these two structurally analogous bicyclic alkenes demonstrate that ring size-dependent conformational constraints directly govern reaction stereoselectivity.

Photochemistry Mechanistic stereochemistry Singlet oxygen ene reaction

Syn/Anti Conformer-Dependent Electronic Transitions

Ab initio MRDCI (Multi-Reference Double Excitation Configuration Interaction) calculations reveal that the lowest valence transitions of 1,1′-bicyclohexylidene are conformationally dependent, with syn and anti conformers exhibiting distinct electronic excitation profiles [1]. Unlike acyclic tetra-substituted alkenes such as tetramethylethylene, where conformational flexibility averages out such effects, the rigid bicyclic framework of cyclohexylidenecyclohexane preserves discrete conformational states with measurably different electronic properties [1]. This conformational electronic modulation is a direct consequence of through-bond orbital interactions in the bi(cyclohexylidene) scaffold [2].

Computational chemistry Molecular electronics Conformational analysis

Crystalline-State Oxyallyl Transient Lifetime

Photoinduced decarbonylation of the spirocyclohexyl-substituted cyclobutanedione precursor 2,4-bis(spirocyclohexyl)-1,3-cyclobutanedione in the crystalline solid state produces an oxyallyl transient intermediate that ultimately yields cyclohexylidenecyclohexane. The crystalline-state transient exhibits λmax = 550 nm with a half-life of 42 minutes at 298 K, identified as a kinetically stabilized open-shell singlet oxyallyl species [1]. In contrast, the corresponding transient in solution decays on a picosecond timescale, as confirmed by femtosecond pump-probe studies [1].

Solid-state photochemistry Reactive intermediates Materials photophysics

Through-Bond Orbital Interactions in Bi(cyclohexylidene) Systems

X-ray diffraction analysis of α,ω donor-acceptor substituted bi(cyclohexylidene) compounds confirms the occurrence of through-bond orbital interactions mediated by the bi(cyclohexylidene) framework [1]. UV-Vis absorption and photoelectron spectroscopy, combined with ab initio SCF-MO and natural bond orbital analyses, establish that the 1,1'-bi(cyclohexylidene) scaffold supports long-range electron transfer via an alternating σ-π orbital topology [1]. The crystal structure of the unsubstituted parent compound has been independently determined, confirming the solid-state geometry that underpins these electronic properties [2].

Structural chemistry Electron transfer Molecular wires

Photochemical Decarbonylation: Selective Synthetic Route

A validated synthetic protocol for cyclohexylidenecyclohexane via photochemical decarbonylation of dispiro[5.1.5.1]tetradecane-7,14-dione has been established with reported yields: the spiro-dione precursor is obtained in 49-58% yield (m.p. 161-162 °C) from cyclohexanecarbonyl chloride, and subsequent 450-watt immersion photochemical irradiation in methylene chloride produces crude cyclohexylidenecyclohexane in 63% yield, with recrystallization from methanol yielding 49% of purified product (m.p. 53-54 °C) [1]. Alternative synthetic approaches such as dehydration of 2-(1-cyclohexenyl)cyclohexanol yield complex mixtures containing cyclohexylcyclohexenes, cyclohexylidenecyclohexene, cyclohexylcyclohexadienes, and phenylcyclohexane, making selective access to the target compound challenging [2].

Organic synthesis Photochemical methods Process chemistry

Lipophilicity: Differentiation from Mono-Cyclic Analogs

Cyclohexylidenecyclohexane exhibits a predicted ACD/LogP of 5.64 (ACD/Labs Percepta Platform, v14.00), corresponding to an estimated log Kow (KOWWIN v1.67) of 5.91 and water solubility of 0.17 mg/L at 25 °C . The compound possesses zero hydrogen bond donors and zero hydrogen bond acceptors, with zero freely rotating bonds and a polar surface area of 0 Ų . This physicochemical profile represents a significant departure from mono-cyclic analogs: cyclohexane (LogP ~3.4, water solubility ~55 mg/L) and cyclohexene (LogP ~2.9, water solubility ~213 mg/L) exhibit markedly lower lipophilicity and higher aqueous solubility [1].

Physicochemical characterization ADME prediction Solvent partitioning

Cyclohexylidenecyclohexane: Research & Industrial Applications


Mechanistic Probe for Singlet Oxygen Ene Reactions

Cyclohexylidenecyclohexane serves as a conformationally constrained probe for investigating stereoelectronic effects in singlet oxygen ene reactions. The C₂ᵥ and C₂ₕ conformers react with ¹O₂ to yield stereoisomeric allylic hydroperoxides in differing ratios, providing direct evidence against the all-suprafacial mechanism previously proposed for this reaction class [1]. Researchers studying reaction mechanisms or developing stereoselective oxidation methodologies can employ this compound as a diagnostic tool that cyclopentylidenecyclopentane and other analogs cannot substitute.

σ-Bridge for Donor-Acceptor Molecular Electronics

The bi(cyclohexylidene) framework functions as a semi-rigid σ-bridge in donor-acceptor molecular assemblies, where through-bond orbital interactions support long-range photoinduced intramolecular charge separation and recombination [1]. Functionalized oligo(cyclohexylidene)s have been identified as attractive building blocks for organic (opto)electronic materials due to their electron transfer properties extending over multiple molecular units via an alternating σ-π orbital topology [2]. This application scenario is validated by X-ray diffraction, UV-Vis absorption, and photoelectron spectroscopy confirming through-bond orbital interactions in α,ω-substituted bi(cyclohexylidene) systems [3].

Crystalline-State Reactive Intermediate Stabilization

Cyclohexylidenecyclohexane-related spirocyclic precursors enable the generation and spectroscopic characterization of kinetically stabilized reactive intermediates in the crystalline solid state. The oxyallyl transient generated from 2,4-bis(spirocyclohexyl)-1,3-cyclobutanedione exhibits a half-life of 42 minutes at 298 K in the crystalline state versus picosecond decay in solution, a stabilization difference of approximately 12-15 orders of magnitude [1]. This property makes cyclohexylidenecyclohexane-forming systems valuable for solid-state photochemistry research and for investigating open-shell singlet species that are otherwise too short-lived for detailed spectroscopic characterization.

Conformational Analysis Reference Standard

The distinct syn (C₂ᵥ) and anti (C₂ₕ) conformers of cyclohexylidenecyclohexane, with their conformationally dependent electronic transitions quantified by ab initio MRDCI calculations [1], provide an established reference system for conformational analysis studies. The compound's zero freely rotating bonds and rigid bicyclic framework make it suitable for calibrating computational methods in stereoelectronic investigations. The crystal structure has been refined to R = 0.042 for 1798 observed reflections, providing a high-quality structural reference [2] that supports both experimental and computational stereochemical research applications.

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